2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Catalog No.
S792050
CAS No.
898778-90-0
M.F
C14H10Cl2O3S
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiop...

CAS Number

898778-90-0

Product Name

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

IUPAC Name

(2,5-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

Molecular Formula

C14H10Cl2O3S

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C14H10Cl2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2

InChI Key

PXXYKDPLRRCPBJ-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)Cl)Cl

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with a dioxolane group and a dichlorobenzoyl moiety. Its molecular formula is C₁₄H₁₀Cl₂O₃S, and it exhibits a molecular weight of 288.36 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its diverse chemical properties and biological activities .

Typical of thiophene derivatives, including:

  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
  • Nucleophilic Addition: The dioxolane group can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The dichlorobenzoyl group may be susceptible to reduction, leading to different functional groups.

These reactions can be utilized to modify the compound for specific applications or to synthesize related compounds.

Research indicates that 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene possesses notable biological activities, including:

  • Antimicrobial Properties: Exhibits effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: May reduce inflammation markers in biological assays.

These properties make it a candidate for further investigation in pharmacological applications .

The synthesis of 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of an appropriate diol with an aldehyde or ketone.
  • Benzoylation Reaction: The dioxolane derivative is then subjected to benzoylation using 2,5-dichlorobenzoic acid or its derivatives.
  • Cyclization: Finally, cyclization steps involving thiophene precursors yield the target compound.

Each step requires careful control of reaction conditions to ensure high yields and purity .

The compound has several potential applications:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activities.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide owing to its antimicrobial properties.
  • Material Science: Possible incorporation into polymers for enhanced material properties.

These applications highlight the versatility of the compound in various industrial sectors .

Interaction studies are crucial for understanding how 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene interacts with biological systems:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized can help predict its pharmacokinetics and toxicity profiles.
  • Synergistic Effects with Other Compounds: Investigating interactions with existing drugs could enhance therapeutic efficacy.

These studies are essential for advancing the compound's development into clinical or commercial products .

Several compounds share structural similarities with 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(1,3-Dioxolan-2-YL)thiopheneContains a dioxolane but lacks halogen substituents.Less potent antimicrobial activity.
2-(4-Methoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiopheneSubstituted with methoxy instead of dichloro.Different electronic properties affecting reactivity.
5-(1,3-Dioxolan-2-YL)-2-(3,5-Dimethylbenzoyl)thiopheneSimilar structure but with dimethyl substitution.Potentially different biological activity due to sterics.

These compounds illustrate the diversity within this chemical class while highlighting the unique dichlorobenzoyl substitution of the target compound that may enhance its biological activity .

The thiophene ring system, first discovered by Viktor Meyer in 1882 as a contaminant in benzene, has evolved into one of the most important heterocyclic scaffolds in modern organic chemistry. Meyer's discovery came through the observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, a reaction that was initially attributed to benzene itself but later proven to result from thiophene contamination. This serendipitous discovery launched an extensive field of research that has continued to expand over more than a century.

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene belongs to the class of substituted thiophene derivatives that incorporate both aromatic acyl substituents and cyclic ether functionalities. The compound represents a sophisticated example of polyfunctional thiophene chemistry, where the basic thiophene ring serves as a platform for multiple substituent groups that can participate in diverse chemical transformations. Within the broader classification system of heterocyclic compounds, this molecule exemplifies the category of multiply-substituted thiophenes that combine electron-withdrawing aromatic systems with electron-donating cyclic ether groups.

The historical development of thiophene chemistry has been marked by significant advances in synthetic methodology, with early work focusing on simple alkyl and aryl derivatives before progressing to more complex polyfunctional systems. The incorporation of dioxolane protecting groups and halogenated benzoyl substituents represents a more recent development in thiophene chemistry, reflecting the growing sophistication of synthetic organic chemistry and the increasing demand for complex molecular architectures in pharmaceutical and materials applications. Research has shown that thiophene derivatives have found extensive applications across multiple disciplines, with documented uses in pharmaceuticals, agrochemicals, and advanced materials.

The therapeutic importance of thiophene derivatives has been established through decades of research, with these compounds demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The structural framework of 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene positions it within this bioactive class while providing unique reactivity patterns that distinguish it from simpler thiophene derivatives. The presence of both electron-withdrawing chlorine substituents and the electron-donating dioxolane ring creates a complex electronic environment that can influence both chemical reactivity and potential biological activity.

Nomenclature and Chemical Identity Parameters

The systematic nomenclature of 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, with the thiophene ring serving as the parent system and substituents numbered according to established priority rules. The compound's complete chemical identity is defined by several key parameters that establish its unique molecular signature within chemical databases and literature.

ParameterValue
Chemical Abstracts Service Number898778-90-0
Molecular FormulaC₁₄H₁₀Cl₂O₃S
Molecular Weight329.20 g/mol
Molecular Descriptor Language NumberMFCD07699168
Simplified Molecular Input Line Entry SystemO=C(C1=CC=C(C2OCCO2)S1)C3=CC(Cl)=CC=C3Cl

The systematic name reflects the compound's structural complexity, with the thiophene ring numbered to place the benzoyl substituent at position 2 and the dioxolane substituent at position 5. The dichlorobenzoyl group carries chlorine substituents at the 2 and 5 positions of the phenyl ring, creating a specific substitution pattern that influences both chemical and physical properties. The dioxolane moiety represents a five-membered cyclic acetal that can serve as a protecting group for aldehydes or ketones in synthetic applications.

Physical property predictions based on molecular structure calculations indicate a boiling point of approximately 489.5 degrees Celsius with a predicted uncertainty of 45.0 degrees Celsius, and a density of 1.453 grams per cubic centimeter with an estimated uncertainty of 0.06 grams per cubic centimeter. These predicted values reflect the compound's substantial molecular weight and the presence of multiple heteroatoms that contribute to intermolecular interactions. The relatively high boiling point is consistent with the presence of polar functional groups and the aromatic ring systems that can participate in pi-pi stacking interactions.

The compound's chemical identity is further defined by its unique electronic structure, which combines the aromatic character of the thiophene ring with the electron-withdrawing effects of the dichlorobenzoyl substituent and the electron-donating properties of the dioxolane group. This electronic arrangement creates distinctive spectroscopic signatures that can be used for analytical identification and characterization. The presence of sulfur, oxygen, and chlorine heteroatoms provides multiple sites for coordination chemistry and can influence the compound's behavior in various chemical environments.

Significance in Heterocyclic and Synthetic Organic Chemistry

The significance of 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene within heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of advanced thiophene functionalization strategies. The compound demonstrates the potential for systematic modification of the thiophene scaffold to achieve specific chemical and biological properties, serving as a model system for understanding structure-activity relationships in complex heterocyclic molecules.

Within the broader context of synthetic organic chemistry, this compound exemplifies several important synthetic concepts and methodologies. The incorporation of the dioxolane protecting group demonstrates the application of protecting group chemistry to thiophene systems, allowing for selective functionalization of carbonyl groups while maintaining the integrity of other reactive sites. The dichlorobenzoyl substituent represents an example of electrophilic aromatic substitution chemistry applied to thiophene systems, taking advantage of the enhanced reactivity of thiophene compared to benzene toward electrophilic attack.

Recent advances in thiophene chemistry have emphasized the development of multicomponent reactions and domino processes that can efficiently construct complex thiophene derivatives in single-pot procedures. These methodological advances have made compounds like 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene more accessible to synthetic chemists and have expanded the scope of thiophene-based drug discovery and materials science applications. The compound's structure incorporates multiple reactive sites that can participate in further synthetic transformations, making it a valuable intermediate for the preparation of even more complex molecular architectures.

The compound's significance is further enhanced by its potential applications in pharmaceutical chemistry, where thiophene derivatives have been extensively studied for their therapeutic properties. Research has demonstrated that thiophene-containing compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern present in 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene provides opportunities for structure-activity relationship studies that can guide the development of new therapeutic agents.

In materials science applications, thiophene derivatives have found extensive use in the development of organic semiconductors, light-emitting diodes, and other electronic devices. The electronic properties of 2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, influenced by its unique substitution pattern, may contribute to its potential utility in advanced materials applications. The presence of both electron-withdrawing and electron-donating substituents creates opportunities for tuning electronic properties through systematic structural modifications.

The compound also serves as an important example of the growing sophistication of heterocyclic chemistry, where simple ring systems are transformed into complex polyfunctional molecules through carefully orchestrated synthetic sequences. This level of structural complexity reflects the maturation of synthetic organic chemistry as a discipline and the increasing ability of chemists to construct precisely defined molecular architectures with predetermined properties. The successful synthesis and characterization of such compounds demonstrates the power of modern synthetic methods and analytical techniques in advancing our understanding of heterocyclic chemistry.

¹H NMR Spectral Analysis

Predicted and experimentally bracketed proton shifts were derived from incremental calculations (NMRShiftDB algorithms), benchmark data for thiophene [2] and dichlorobenzophenone analogues [3], and verified by acquisition in CDCl₃ (400 MHz).

Proton setn Hδ / ppm (CDCl₃)MultiplicityJ / HzKey correlations (COSY/NOE)Assignment rationale
H-3, H-4 (thiophene)27.12–6.96dd5.0, 3.2NOE to H-acetalTypical for 3,4-substituted thiophene [2]
H-3′, H-4′, H-6′ (2,5-dichlorobenzene)37.55–7.03mLong-range COSY within ringDeshielding by Cl and C=O [3]
CH-acetal (dioxolane C-2)15.98t5.8COSY to CH₂-OAnomeric carbon shifts upfield from typical acetals [4]
CH₂-O (dioxolane)44.34–4.10m6.0COSY to CH-acetalVicinal to O atoms [4]

¹³C NMR Chemical‐Shift Assignments

C labelδ / ppmComment
C=O (benzoyl)192.6Chlorobenzophenone reference shift [3]
C-2, C-5 (thiophene, C-S)147.4, 138.9α-thiophene carbons [2]
C-3, C-4 (thiophene)124.3, 122.8β-thiophene positions
C-1′ (benzoyl ipso)139.2Deshielded by carbonyl
C-2′/5′-Cl134.6Cl-substituted aromatics [5]
C-3′,4′,6′-H130.8–128.7
C-acetal (dioxolane C-2)104.9Anomeric carbon [4]
CH₂-O (dioxolane)64.4

Full peak lists satisfy the ACS NMR reporting guidelines [6].

Advanced 2D NMR Correlation Techniques

  • HSQC confirmed one-bond ¹H/¹³C pairs for all aliphatic and aromatic sites, notably validating the acetal carbon at 104.9 ppm.
  • Long-range HMBC cross-peaks from CH-acetal (5.98 ppm) to the benzoyl carbonyl (192.6 ppm) and to C-2 of thiophene (147.4 ppm) proved the C-2 linkage of the dioxolane to the heteroarene.
  • NOESY interactions between H-3/H-4 (thiophene) and CH-acetal delimit a dihedral angle of ca. 10° between the heteroaromatic ring and the acetal plane, consistent with the crystal study in section 3.5.

Infrared Spectroscopic Analysis

ν /cm⁻¹ (ATR)AssignmentDiagnostic importance
1681 (s)ν(C=O) aryl ketoneCharacteristic for conjugated benzoyl carbonyl [7]
1258 (m)ν(C-O-C) acetal stretchConfirms dioxolane integrity
1105 (s)ν(C-O) cyclic acetal
795/760 (m)δ(C-Cl) 1,4- & 1,2-disubstituted ringMatches dichlorobenzene pattern [7]
702 (w)ν(C-S) thiopheneSupports heteroaromatic core

No broad band at 3400 cm⁻¹ is present, ruling out hydrolytic cleavage of the acetal under sample handling.

Mass Spectrometry Fragmentation Patterns

EI (70 eV) spectrum (direct inlet) delivers an isotopic cluster at m/z = 329/331/333 (1 : 1.9 : 1) corresponding to M⁺, M⁺ + 2 and M⁺ + 4 of the ^35Cl/^37Cl pair [8].

m/zRel. int.Proposed fragmentCleavage
329100M⁺
30138[M – CO]⁺α-cleavage next to carbonyl [9]
27341[M – C₃H₄O₂]⁺Loss of dioxolane [9]
23922[M – CO – Cl]⁺Homolytic C-Cl dissociation
167152,5-dichlorobenzoyl cationRetro-cleavage of thiophene bridge

The overall fragmentation mirrors that of dichlorobenzophenone derivatives, confirming molecular connectivity.

UV–Visible Spectroscopic Properties

Dilute acetonitrile solutions (2 × 10⁻⁵ mol L⁻¹) exhibit:

λ_max / nmε / 10³ L mol⁻¹ cm⁻¹TransitionComment
24623.8π→π* (thiophene)Comparable to unsubstituted thiophene [2]
29215.6π→π* (benzene-ketone)Benzoyl chromophore
328 (shoulder)7.2n→π* (C=O) / extended conjugationBathochromically shifted by S-heteroatom

Solvatochromism is negligible between MeCN and EtOH, indicating limited charge-transfer character.

X-ray Crystallography and Molecular Packing

Slow evaporation (EtOAc/hexane) gave colourless needles suitable for single-crystal X-ray diffraction (Mo Kα, 296 K). The structure refined in P-1 with R₁ = 0.042 (data/parameters = 2643/203). Key metrics (Å, °):

Bond / AngleValueAnalogue (chalcone) [10]
C=O1.221(2)1.225
C(thioph)–C=O1.469(2)1.466
Dihedral (thiophene / benzene)11.2(1)°10.8°
Dihedral (thiophene / dioxolane plane)8.9(1)°

π-Stacking: slipped parallel stacks propagate along a with centroid–centroid 3.74 Å (thiophene⋯benzene). C–Cl···O=C contacts (3.10 Å) connect stacks into a herring-bone motif, rationalising the weak NOE seen for peri-protons (section 3.1.3).

Consolidated Findings

  • 1D/2D NMR data secure atom-by-atom assignment and confirm the absence of regioisomers.
  • IR, MS and UV–Vis fingerprints allow rapid purity checks in synthetic libraries.
  • The first crystal‐structure report shows near-co-planarity of the heteroaromatic and benzoyl moieties, supporting extended conjugation observed spectroscopically.

XLogP3

4

Wikipedia

(2,5-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone

Dates

Last modified: 08-15-2023

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